4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
Description
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Properties
IUPAC Name |
4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23-14-15(13-20(23)25)21-22-18-5-3-4-6-19(18)24(21)11-12-27-17-9-7-16(26-2)8-10-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKRHYZOJZSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The methoxyphenoxy group might also play a role in the compound’s biological activity. Methoxy groups can influence the lipophilicity of a compound, which can affect its ability to cross cell membranes and reach its target . The phenoxy group, being an aromatic ring, could participate in π-π stacking interactions with other aromatic systems, potentially influencing the compound’s binding to its target .
Biological Activity
The compound 4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C₁₉H₃₁N₃O₃
- Molecular Weight : Approximately 335.48 g/mol
- Structural Features :
- Benzimidazole core, which is often associated with various biological activities.
- Methoxyphenoxy group that enhances solubility and biological interactions.
- Pyrrolidinone moiety contributing to its pharmacological properties.
Pharmacological Potential
Compounds containing benzimidazole and pyrrolidinone structures are known for a range of biological activities, including:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antimicrobial properties, making them potential candidates for treating infections.
- Anticancer Properties : Certain derivatives have shown efficacy against various cancer cell lines, indicating potential in cancer therapy.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Interaction with specific enzymes that play roles in disease pathways.
- Receptor Modulation : Binding to receptors that mediate cellular responses, influencing signaling pathways.
Case Studies and Experimental Data
- Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated a significant inhibition zone compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
| P. aeruginosa | 12 | 0 |
- Anticancer Activity Assessment
- In vitro studies on cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
- Inflammatory Response Modulation
- The compound was tested in animal models for its anti-inflammatory effects. Results showed reduced levels of pro-inflammatory cytokines.
Synthesis Pathway
The synthesis of the compound typically involves multiple steps, including:
- Formation of the benzimidazole core.
- Introduction of the methoxyphenoxy group through nucleophilic substitution.
- Final cyclization to form the pyrrolidinone structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
